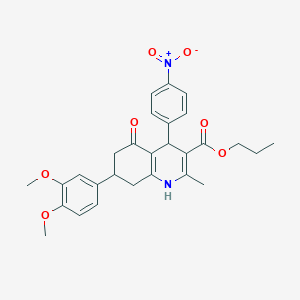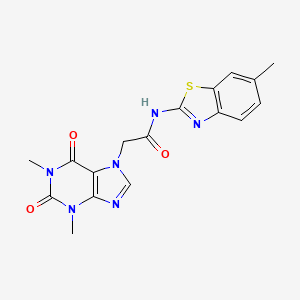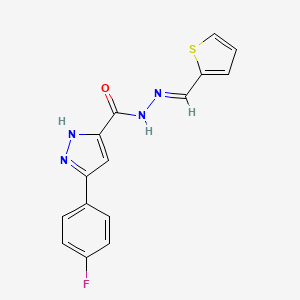
Propyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a lengthy name. Let’s break it down:
Core Structure: The compound belongs to the quinoline family, characterized by its bicyclic structure containing a quinoline ring fused with a cyclohexane ring.
Substituents: It has various substituents
Analyse Chemischer Reaktionen
Oxidation and Reduction: The compound may undergo oxidation (e.g., converting a methyl group to a carboxylate) or reduction (e.g., reducing the nitro group to an amine).
Substitution Reactions: The phenyl and methoxy groups can participate in substitution reactions (e.g., nucleophilic aromatic substitution).
Common Reagents and Conditions: Reagents like strong acids, bases, and transition metal catalysts are likely involved.
Major Products: The exact products depend on reaction conditions, but variations of the core structure may form.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural complexity and potential biological activity.
Anticancer Properties: Investigate its effects on cancer cells, especially considering the nitrophenyl moiety’s potential cytotoxicity.
Antioxidant Activity: The methoxyphenyl groups suggest antioxidant properties.
Neuropharmacology: Explore its impact on neuronal receptors.
Wirkmechanismus
Targets: The compound likely interacts with cellular receptors or enzymes.
Pathways: It may modulate signaling pathways related to cell growth, inflammation, or oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Compare it to other quinoline derivatives, such as 7-substituted quinolines.
Uniqueness: Highlight its distinctive features, such as the combination of substituents.
Eigenschaften
Molekularformel |
C28H30N2O7 |
|---|---|
Molekulargewicht |
506.5 g/mol |
IUPAC-Name |
propyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H30N2O7/c1-5-12-37-28(32)25-16(2)29-21-13-19(18-8-11-23(35-3)24(15-18)36-4)14-22(31)27(21)26(25)17-6-9-20(10-7-17)30(33)34/h6-11,15,19,26,29H,5,12-14H2,1-4H3 |
InChI-Schlüssel |
VTPWFOLZJMIDPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(allyloxy)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639580.png)



![(6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639612.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11639617.png)
![ethyl (3E)-3-{[5-benzoyl-1-(4-methoxyphenyl)-1H-imidazol-4-yl]imino}butanoate](/img/structure/B11639625.png)

![{(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(furan-2-yl)methanone](/img/structure/B11639643.png)
![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11639645.png)
![2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639651.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide](/img/structure/B11639653.png)
![3-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11639666.png)
![3-amino-7,7-dimethyl-5-oxo-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639672.png)
